C–Cl Bond Length: Chloroacetaldehyde Oxime vs. Dichloroacetaldehyde Oxime – A Structural Basis for Differential Reactivity
Gas‑phase electron diffraction (GED) studies provide a direct structural comparison between (E)‑chloroacetaldehyde oxime and (E)‑dichloroacetaldehyde oxime. The C–Cl bond in the monochloro compound is significantly longer than that in the dichloro analogue: 1.799 ± 0.002 Å versus 1.763 ± 0.019 Å [1][2]. This 0.036 Å elongation indicates a weaker, more polarizable C–Cl bond in chloroacetaldehyde oxime, consistent with its superior leaving‑group ability in nucleophilic substitution reactions – the critical mechanistic step in methomyl oxime formation.
| Evidence Dimension | C–Cl bond length (rg) determined by gas-phase electron diffraction |
|---|---|
| Target Compound Data | 1.799 ± 0.002 Å for (E)-chloroacetaldehyde oxime |
| Comparator Or Baseline | 1.763 ± 0.019 Å for (E)-dichloroacetaldehyde oxime |
| Quantified Difference | Difference = 0.036 Å (2.0% longer in the monochloro compound) |
| Conditions | Gas-phase electron diffraction; nozzle temperature approximately 53 °C for the dichloro analogue and 43 °C for the monochloro analogue; structural parameters derived from least‑squares refinement against experimental scattering data |
Why This Matters
A longer C–Cl bond correlates with lower bond‑dissociation energy and higher susceptibility to nucleophilic displacement, directly supporting the kinetic advantage of chloroacetaldehyde oxime over dichloroacetaldehyde oxime in the methanethiolate substitution step.
- [1] K. Iijima et al., Molecular structure of (E)-chloroacetaldehyde oxime by gas-phase electron diffraction, Journal of Molecular Structure, Vol. 317, pp. 149–153, 1994. Available at: https://www.sciencedirect.com/science/article/abs/pii/002228609408507E View Source
- [2] K. Iijima et al., Microwave spectrum of dichloroacetaldehyde oxime, Journal of Molecular Structure, Vol. 485, pp. 175–182, 1999. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0022286098008941 View Source
